molecular formula C8H16N2O B13819354 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL CAS No. 3181-47-3

9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL

Cat. No.: B13819354
CAS No.: 3181-47-3
M. Wt: 156.23 g/mol
InChI Key: CMUYDLJUIFVDJB-UHFFFAOYSA-N
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Description

9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is a bicyclic compound that features a unique structure with two nitrogen atoms and a hydroxyl group. This compound is part of the diazabicyclo family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reduction of bispidinone derivatives using reducing agents like sodium borohydride in the presence of silica chloride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing synaptic transmission and cognitive functions. This interaction is mediated through binding to specific sites on the receptor, leading to conformational changes that increase receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methyl-3,9-diazabicyclo[3.3.1]nonan-6-OL is unique due to its specific substitution pattern and the presence of both nitrogen atoms and a hydroxyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

3181-47-3

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

9-methyl-3,9-diazabicyclo[3.3.1]nonan-6-ol

InChI

InChI=1S/C8H16N2O/c1-10-6-2-3-8(11)7(10)5-9-4-6/h6-9,11H,2-5H2,1H3

InChI Key

CMUYDLJUIFVDJB-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC(C1CNC2)O

Origin of Product

United States

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